molecular formula C10H9F4NO B12074871 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine

3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine

Cat. No.: B12074871
M. Wt: 235.18 g/mol
InChI Key: LVTOXPPSXSJGCE-UHFFFAOYSA-N
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Description

3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine is a synthetic organic compound characterized by the presence of a fluoro-substituted phenoxy group attached to an azetidine ring. This compound is notable for its unique chemical structure, which includes both fluorine and trifluoromethyl groups, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-5-(trifluoromethyl)phenol and azetidine.

    Reaction Conditions: The phenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydride (NaH). This phenoxide is then reacted with azetidine under suitable conditions to form the desired product.

    Catalysts and Solvents: Common solvents used in this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF). Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity for these targets. The compound may modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(trifluoromethyl)phenol: A precursor in the synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine.

    3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Another fluorinated compound with similar structural features.

    Trifluoromethyl-substituted azetidines: Compounds with similar azetidine rings but different substituents.

Uniqueness

This compound is unique due to its specific combination of a fluoro-substituted phenoxy group and an azetidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine is a compound that has garnered attention in recent years for its potential biological activities. The compound's structure incorporates a fluorinated phenoxy group and an azetidine ring, which contribute to its unique pharmacological properties. This article delves into the biological activity of this compound, examining its interactions with various biological targets, its therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₈F₄N₁O, and it features a trifluoromethyl group attached to a phenoxy moiety. This structural configuration is significant as it influences the compound's lipophilicity and ability to interact with biological membranes.

The biological activity of this compound is primarily associated with its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Anticancer Activity : Studies have shown that derivatives of azetidine can inhibit various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against human colon cancer (HT-29) and breast cancer (MCF-7) cells, with IC50 values indicating significant potency .
  • Enzyme Inhibition : The compound may also act as an inhibitor of key enzymes involved in cancer proliferation. For example, similar compounds have been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .
  • Receptor Interaction : The interaction with various receptors, such as the chemokine receptor type 4 (CXCR4), has been highlighted in studies involving azetidine derivatives. This interaction suggests potential applications in treating conditions related to inflammation and cancer metastasis .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of azetidine derivatives against multiple cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon adenocarcinoma), and H9c2 (rat heart myoblast). The results indicated that certain derivatives exhibited IC50 values as low as 9 nM against HT-29 cells, showcasing their potential as anticancer agents .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of azetidine derivatives. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the azetidine structure could enhance antibacterial efficacy .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 ValuesReferences
AnticancerHT-299 nM
MCF-717 nM
AntimicrobialVarious BacteriaMIC < 10 µg/mL
Enzyme InhibitionHDACIC50 = X µM

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

3-[2-fluoro-5-(trifluoromethyl)phenoxy]azetidine

InChI

InChI=1S/C10H9F4NO/c11-8-2-1-6(10(12,13)14)3-9(8)16-7-4-15-5-7/h1-3,7,15H,4-5H2

InChI Key

LVTOXPPSXSJGCE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=C(C=CC(=C2)C(F)(F)F)F

Origin of Product

United States

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